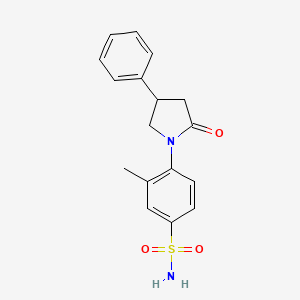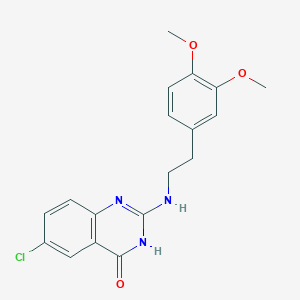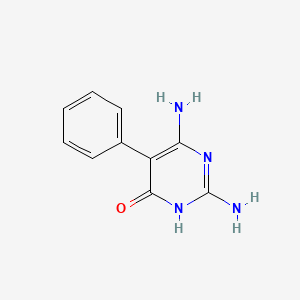
(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the cyclooctyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these reactions include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Cyclooctyl group attachment: Using cyclooctanol and ethynylation reactions.
Tetrahydrofuran ring construction: Utilizing carbohydrate precursors and selective hydroxylation.
Industrial Production Methods
Industrial production methods for such complex molecules often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine base.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the purine base.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs.
Biology
In biological research, it is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Clinical trials may be conducted to evaluate its efficacy and safety in treating viral infections or cancer.
Industry
In the industrial sector, the compound may be used in the synthesis of more complex molecules or as a starting material for pharmaceuticals.
作用機序
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets specific enzymes and pathways involved in DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell growth.
類似化合物との比較
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication.
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the cyclooctyl group and the ethynyl linkage, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C20H27N5O5 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(1-hydroxycyclooctyl)ethynyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H27N5O5/c21-17-14-18(25(11-22-14)19-16(28)15(27)12(10-26)30-19)24-13(23-17)6-9-20(29)7-4-2-1-3-5-8-20/h11-12,15-16,19,26-29H,1-5,7-8,10H2,(H2,21,23,24)/t12-,15-,16-,19-/m1/s1 |
InChIキー |
OUCLCSGSTIHYBH-BGIGGGFGSA-N |
異性体SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O |
正規SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)


![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)

![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)





